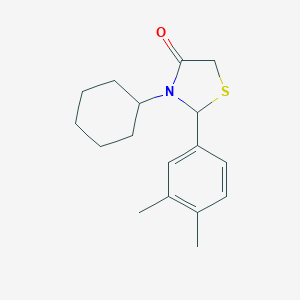
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one, also known as TZD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one leads to the activation of various genes involved in glucose uptake and metabolism, as well as the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in diabetic patients. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antitumor and antiviral effects, which make it a potential candidate for the treatment of various types of cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, one of the main limitations of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One area of research could involve the development of new synthetic methods for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Additionally, research could focus on the development of new derivatives of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one with improved biological activities. Furthermore, research could focus on the development of new applications for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves the condensation of cyclohexanone, 3,4-dimethylbenzaldehyde, and thiourea in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have antitumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Propiedades
Fórmula molecular |
C17H23NOS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23NOS/c1-12-8-9-14(10-13(12)2)17-18(16(19)11-20-17)15-6-4-3-5-7-15/h8-10,15,17H,3-7,11H2,1-2H3 |
Clave InChI |
OJKXLBNLQXLUCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)


![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
